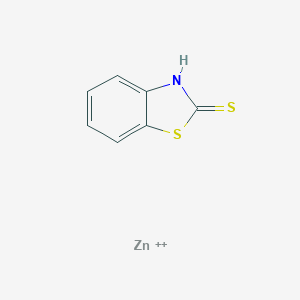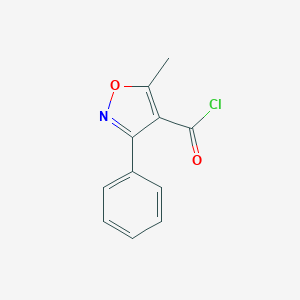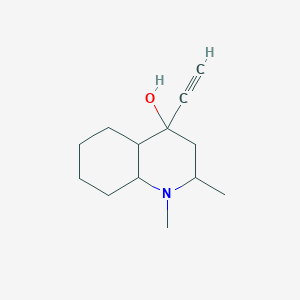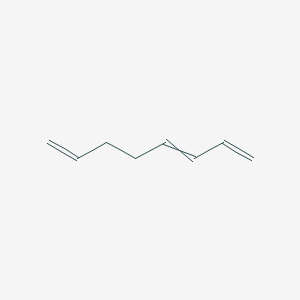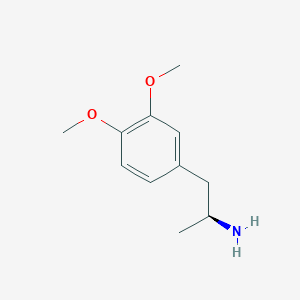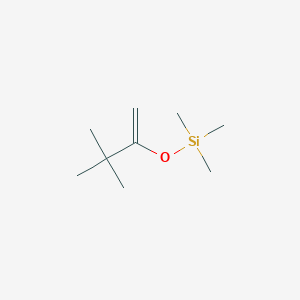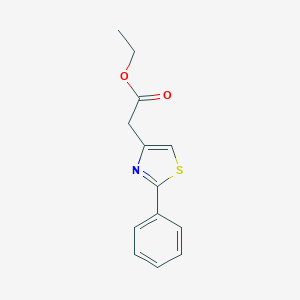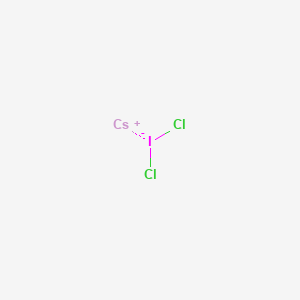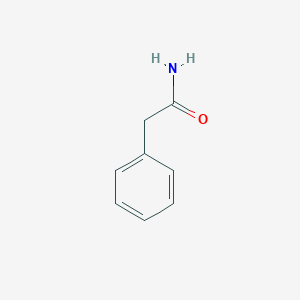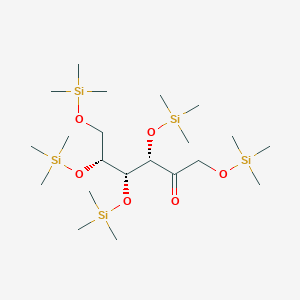
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose: D-Fructose, 1,3,4,5,6-pentakis-O-(trimethylsilyl)- , is a derivative of D-fructose where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s volatility and stability, making it suitable for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose involves the reaction of D-fructose with trimethylsilyl chloride in the presence of a base, such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl groups attaching to the hydroxyl groups of D-fructose .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be synthesized on a larger scale using similar methods as in the laboratory. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Trimethylsilyl groups can be replaced by hydroxyl groups using acidic conditions or by other silyl groups using different silylating agents.
Oxidation and Reduction: While this compound is less reactive towards oxidation and reduction due to the protective silyl groups, it can still undergo these reactions under specific conditions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For example, de-silylation under acidic conditions will yield D-fructose .
科学研究应用
Chemistry: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is widely used in analytical chemistry, particularly in GC-MS, due to its enhanced volatility and stability. It serves as a standard for the quantification of sugars and other carbohydrates .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways involving fructose. Its derivatives are also used in the analysis of metabolic disorders .
Industry: In the food industry, this compound can be used to analyze the sugar content in various products. It is also used in the quality control of pharmaceuticals and other products containing sugars .
作用机制
The mechanism of action of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily involves its role as a derivatizing agent in analytical techniques. The trimethylsilyl groups enhance the compound’s volatility, making it easier to analyze using GC-MS. The molecular targets and pathways involved are primarily related to its interaction with analytical instruments and the enhancement of signal detection .
相似化合物的比较
- TMS D-glucose
- TMS D-psicose
- TMS D-tagatose
- TMS D-sorbose
Comparison: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is unique due to its specific structure and the position of the trimethylsilyl groups. Compared to TMS D-glucose and other similar compounds, this compound offers distinct advantages in terms of volatility and stability, making it particularly useful in GC-MS analysis .
属性
CAS 编号 |
19126-98-8 |
|---|---|
分子式 |
C21H52O6Si5 |
分子量 |
541.1 g/mol |
IUPAC 名称 |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
InChI 键 |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
手性 SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



